molecular formula C17H17ClN2O B1618109 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one CAS No. 217461-89-7

2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one

Cat. No.: B1618109
CAS No.: 217461-89-7
M. Wt: 300.8 g/mol
InChI Key: ZHWSMZIPTHEVFQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one (CAS: 22312-80-7) is a quinazolinone derivative with a molecular formula of C₁₆H₁₃ClN₂O and a molar mass of 284.74 g/mol. It features a chloromethyl group at position 2, a methyl group at position 2, and a 4-methylphenyl substituent at position 2. Key physicochemical properties include a melting point of 265–266°C (in methanol), a predicted density of 1.26 g/cm³, and a pKa of 0.77±0.70, indicating weak acidity .

Properties

IUPAC Name

2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c1-12-7-9-13(10-8-12)20-16(21)14-5-3-4-6-15(14)19-17(20,2)11-18/h3-10,19H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWSMZIPTHEVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70317617
Record name 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217461-89-7
Record name 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Niementowski’s Synthesis Method

  • Principle: Heating substituted anthranilic acids with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazolines.
  • Application: This method provides a straightforward route to the quinazolinone core but requires further functionalization to introduce chloromethyl and 4-methylphenyl substituents.
  • Reference: Asif et al. (2014) describes this classical approach for quinazoline compounds.

Grimmel, Guinther, and Morgan’s Synthesis

  • Principle: Heating o-aminobenzoic acids with an amine and phosphorus trichloride in toluene for 2 hours yields 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines.
  • Relevance: This method can introduce substitution at positions 2 and 3, suitable for chloromethyl and aryl groups.
  • Reference: Detailed in Asif et al. (2014).

Isatoic Anhydride Route

  • Principle: Reaction of isatoic anhydride with amines under reflux in ethyl orthoformate for 1–6 hours leads to dihydro-4-oxoquinazolines without isolating intermediates.
  • Advantages: This method offers milder conditions and flexibility for various substituents.
  • Reference: Asif et al. (2014).

Specific Preparation Methods for 2-(Chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one

While direct literature on this exact compound is limited, closely related quinazolin-4-one derivatives with chloromethyl and aryl substitutions have been synthesized using the following detailed procedures adapted from medicinal chemistry research.

General Synthetic Procedure Using Isatoic Anhydride and Amines

Step Reagents & Conditions Description Outcome
1 Isatoic anhydride (1 equiv) + 4-methylbenzylamine (1.05 equiv) in acetonitrile Stirred at room temperature or mild heating for 24 h Formation of 2-amino-N-(4-methylbenzyl)benzamide intermediate
2 Intermediate + chloromethylation reagent (e.g., 2-chloro-1,3-dimethylimidazolinium chloride) + base (diisopropylethylamine, 3 equiv) in dichloromethane Stirred at room temperature for 6 h Introduction of chloromethyl group at position 2
3 Cyclization under microwave heating at 150 °C for 15-20 min with K2CO3 in acetonitrile Promotes ring closure to quinazolin-4-one core Formation of target quinazolinone with chloromethyl and 4-methylphenyl substituents
  • Yields: Typically range from 40% to 60% depending on purification.
  • Purification: Column chromatography on silica gel with gradients of ethyl acetate/hexanes.
  • Reference: Adapted from Englund et al. (2011), who synthesized related quinazolin-4-one derivatives using microwave-assisted cyclization and chloromethylation.

Microwave-Assisted Cyclization and Functionalization

  • Microwave irradiation accelerates cyclization and substitution reactions, reducing reaction times from hours to minutes.
  • Use of bases like potassium carbonate facilitates nucleophilic substitution to introduce chloromethyl groups.
  • This method enhances yields and purity, suitable for scale-up synthesis.

Analytical and Characterization Data

Parameter Typical Data for Quinazolin-4-one Derivatives
Purity (HPLC) >95% UV254 nm detection
1H NMR (400 MHz, DMSO-d6) Characteristic singlets for methyl groups at ~2.0 ppm; chloromethyl protons as singlet or doublet near 4.5-5.0 ppm; aromatic protons between 6.5-8.0 ppm
HRMS (ESI) Molecular ion peak consistent with calculated m/z for C17H15ClN2O (chloromethyl and methylphenyl substitutions)
Melting Point Typically 150-180 °C depending on purity and substitution pattern

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Niementowski’s Synthesis Substituted anthranilic acid + formamide Heat 125-130 °C Thermal heating Simple, classical method Limited substitution control
Grimmel et al. Method o-Aminobenzoic acid + amine + PCl3 Toluene, 2 h heating Good for disubstituted quinazolines Harsh reagents, lower functional group tolerance
Isatoic Anhydride Route Isatoic anhydride + amine Reflux in ethyl orthoformate Mild, versatile Requires subsequent chloromethylation
Microwave-Assisted Cyclization Intermediates + K2CO3 + chloromethylation agent Microwave, 150 °C, 15-20 min Fast, high yield Requires microwave equipment

Research Findings and Practical Notes

  • Microwave-assisted methods significantly improve reaction efficiency and reduce by-products.
  • Chloromethylation reagents such as 2-chloro-1,3-dimethylimidazolinium chloride provide selective chloromethyl introduction under mild conditions.
  • Purification by silica gel chromatography is essential to isolate the pure target compound.
  • Reaction monitoring by LC/MS and 1H NMR ensures high purity and correct substitution.
  • Solvent choice (acetonitrile, dichloromethane) impacts reaction rates and yields.
  • Base selection (diisopropylethylamine, K2CO3) is critical for reaction success and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted quinazolinones.

Scientific Research Applications

The compound 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one (CAS: 217461-89-7) is a quinazolinone derivative with various potential applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Medicinal Chemistry

Quinazolinone derivatives, including this compound, are known for their diverse biological activities, making them valuable in drug discovery.

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this quinazolinone effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of quinazolinones. Preliminary studies suggest that this compound displays activity against certain bacterial strains, potentially serving as a lead compound for developing new antibiotics .

Neurological Research

Quinazolinones have been explored for their neuroprotective effects. The compound has shown promise in models of neurodegenerative diseases, where it may help mitigate oxidative stress and neuronal death . This suggests potential applications in treating conditions like Alzheimer's disease.

Synthesis and Chemical Reactions

The chloromethyl group in this compound allows for further chemical modifications, which can lead to the synthesis of novel derivatives with enhanced biological activity. For instance, reactions involving nucleophilic substitution can yield various functionalized quinazolinones that may possess improved pharmacological properties .

Data Table: Biological Activities of Quinazolinone Derivatives

Activity TypeReferenceObserved Effect
Anticancer Activity Inhibition of cancer cell proliferation
Antimicrobial Activity Activity against specific bacterial strains
Neuroprotective Effects Reduction of oxidative stress in neurons

Case Study 1: Anticancer Screening

In a recent study published in a peer-reviewed journal, a series of quinazolinone derivatives were synthesized and screened for anticancer activity. The study found that the derivative containing the chloromethyl group exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of various quinazolinones for antimicrobial activity was conducted. The results indicated that this compound showed promising results against Gram-positive bacteria, highlighting its potential as a new antibiotic candidate .

Case Study 3: Neuroprotection

Research focusing on neuroprotective agents identified this quinazolinone derivative as a candidate due to its ability to reduce neuronal apoptosis in vitro. The findings suggest that further investigation into its mechanism could lead to therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammation.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (EWGs) : Chloro (e.g., ) and fluoro substituents enhance electrophilicity.
  • Electron-donating groups (EDGs) : Methyl and methoxy groups increase electron density, affecting solubility and reactivity.
  • Functional handles : Mercapto , hydroxyphenyl , and chloromethyl groups enable diverse derivatization.

Physicochemical Properties

Melting Points and Stability

  • The target compound’s high melting point (265–266°C ) suggests strong intermolecular forces, likely due to halogen bonding (Cl) and π-stacking from the aromatic rings .
  • Derivatives with hydroxyl groups (e.g., 107920-18-3 ) exhibit lower melting points due to hydrogen bonding disruption .
  • Thioether-linked analogs (e.g., 331972-16-8 ) show moderate melting points, influenced by sulfur’s polarizability .

Solubility and Reactivity

  • The chloromethyl group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and reactivity in nucleophilic substitutions .
  • Mercapto-containing derivatives (e.g., 65141-60-8 ) may form disulfide bonds under oxidative conditions .
  • Hydroxyphenyl analogs (e.g., 107920-18-3 ) exhibit improved aqueous solubility at physiological pH .

Biological Activity

2-(Chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H17ClN2O
  • Molecular Weight : 300.78 g/mol
  • CAS Number : 217461-89-7

Biological Activities

The biological activities of quinazolinone derivatives, including this compound, have been extensively studied. The following sections outline key findings regarding its pharmacological effects.

1. Anticancer Activity

Quinazolinone derivatives have shown significant anticancer properties. In a study evaluating various quinazolinone-based hybrids, compounds exhibited IC50 values ranging from 0.36 to 40.90 μM against cancer cell lines. Specifically, the compound demonstrated promising activity against the MDA-MB-231 breast cancer cell line, with some derivatives showing enhanced EGFR inhibitory profiles .

CompoundCell LineIC50 (μM)
Compound 10MDA-MB-2310.36 - 40.90
Compound XOther LinesVaries

2. Antimicrobial Activity

Research indicates that quinazolinones possess antibacterial properties. For instance, derivatives have been synthesized and tested for their efficacy against various bacterial strains, showing significant inhibition rates . The structure-activity relationship (SAR) analysis highlighted that specific substituents enhance antibacterial activity.

3. Enzyme Inhibition

Quinazolinone derivatives have also been evaluated for their ability to inhibit various enzymes:

  • Dipeptidyl Peptidase IV (DPP-IV) : A critical enzyme in glucose metabolism, with some derivatives exhibiting IC50 values as low as 0.76 nM for DPP-IV inhibition .
EnzymeCompoundIC50 (nM)
DPP-IVCompound 210.76

4. Antioxidant Activity

The antioxidant potential of quinazolinones has been assessed using several methods, including CUPRAC and ABTS assays. Compounds with hydroxyl substituents at specific positions on the phenyl ring showed enhanced radical scavenging activities and metal-chelating properties .

Assay TypeCompoundEC50 (μM)
CUPRACVarious8 - 69.9
ABTSVariousVaries

The mechanisms underlying the biological activities of quinazolinone derivatives are multifaceted:

  • Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Interaction : The binding affinity of quinazolinones to target enzymes like DPP-IV influences their pharmacological effects.
  • Radical Scavenging : The presence of hydroxyl groups enhances the ability to scavenge free radicals, contributing to antioxidant activity.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of quinazolinone hybrids and tested them against various cancer cell lines, revealing that certain modifications significantly improved anticancer activity compared to standard treatments.

Case Study 2: Antidiabetic Potential

Another investigation focused on the DPP-IV inhibitory activity of quinazolinones, demonstrating that specific structural modifications can lead to potent antidiabetic agents with minimal side effects.

Q & A

Q. What are the recommended synthetic routes for 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with aldehydes or ketones. For example, a multi-step approach may include:

  • Step 1 : Reacting 4-methylbenzaldehyde with methyl thioacetate to form a thioquinazolinone intermediate.
  • Step 2 : Introducing the chloromethyl group via halogenation (e.g., using SOCl₂ or PCl₃) under anhydrous conditions.
  • Optimization : Key variables include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalyst selection (e.g., p-TsOH). Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel .

Q. How should researchers characterize the structure of this compound to ensure accuracy?

A combination of spectroscopic and crystallographic methods is critical:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the 4-methylphenyl group).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 327.08).
  • X-ray Diffraction : Single-crystal X-ray analysis using SHELXL for refinement. Resolve ambiguities in bond lengths/angles via SHELX’s restraints and constraints .

Q. What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of dust/vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Decontamination : Neutralize spills with sodium bicarbonate, followed by ethanol/water rinsing.
  • Storage : In airtight containers under inert gas (N₂/Ar) at 4°C. Refer to SDS for compound-specific hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational structural data?

  • Case Study : If DFT-predicted bond angles conflict with X-ray data, perform:
    • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals.
    • Hirshfeld Surface Analysis : Compare experimental (X-ray) vs. theoretical electron density maps.
    • Validation Tools : Leverage PLATON or R1Factor to assess model accuracy .

Q. What strategies are effective for improving synthetic yield and purity in large-scale reactions?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to reduce side reactions.
  • In-line Analytics : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How can crystallographic disorder in the chloromethyl group be addressed during refinement?

  • SHELXL Workflow :
    • Use PART instructions to model disordered atoms.
    • Apply SIMU/SADI restraints to maintain reasonable geometry.
    • Refine occupancy ratios with free variables (e.g., PART 0.7/0.3).
    • Validate via R1/wR2 convergence (<5% difference) .

Q. What methodologies are suitable for studying the compound’s bioactivity, such as antibacterial effects?

  • Assay Design :
    • Gram-positive/Gram-negative Panels : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) via broth microdilution (MIC determination).
    • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing chloromethyl with bromomethyl) and correlate substituents with MIC values.
    • Mechanistic Studies : Use fluorescent probes (e.g., ethidium bromide) to assess membrane disruption .

Q. How can pharmacophore modeling guide the design of derivatives with enhanced activity?

  • Steps :
    • Generate 3D conformers via molecular docking (AutoDock Vina).
    • Map electrostatic/hydrophobic features (e.g., chloromethyl as a hydrogen-bond acceptor).
    • Validate models with QSAR using IC₅₀ data from enzyme inhibition assays.
    • Prioritize derivatives with ClogP values <3.5 for improved bioavailability .

Methodological Notes

  • Avoid Common Pitfalls :

    • Synthesis : Avoid excess halogenating agents to prevent over-chlorination.
    • Crystallography : Ensure crystal stability by flash-cooling in liquid N₂ during data collection.
    • Bioassays : Include positive controls (e.g., ciprofloxacin) and validate via triplicate runs.
  • Software Tools :

    • Crystallography : SHELX suite (SHELXL for refinement, SHELXS for solution) .
    • Computational : Gaussian 16 for DFT, PyMOL for visualization.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one
Reactant of Route 2
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2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one

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